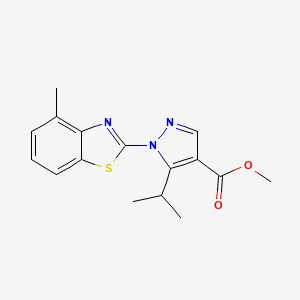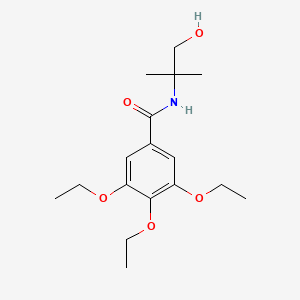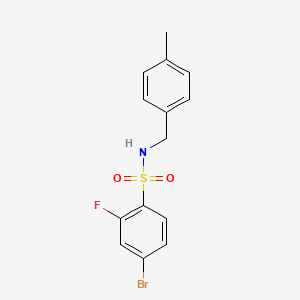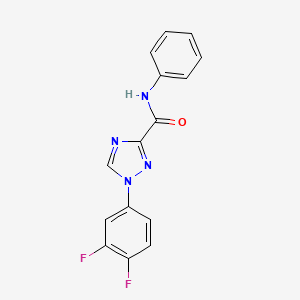![molecular formula C18H21IN2O2S B15283118 1-(2-Ethylphenyl)-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B15283118.png)
1-(2-Ethylphenyl)-4-[(4-iodophenyl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethylphenyl)-4-[(4-iodophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylphenyl)-4-[(4-iodophenyl)sulfonyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethylphenylamine and 4-iodobenzenesulfonyl chloride.
Formation of Piperazine Ring: The piperazine ring is formed by reacting 2-ethylphenylamine with ethylene diamine under controlled conditions.
Sulfonylation: The resulting piperazine derivative is then reacted with 4-iodobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(2-Ethylphenyl)-4-[(4-iodophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 1-(2-Ethylphenyl)-4-[(4-iodophenyl)sulfonyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets such as:
Receptors: Binding to and modulating the activity of specific receptors.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Ion Channels: Modulating the activity of ion channels, affecting cellular signaling.
類似化合物との比較
Similar Compounds
1-(2-Ethylphenyl)piperazine: Lacks the sulfonyl and iodine groups, potentially altering its biological activity.
4-[(4-Iodophenyl)sulfonyl]piperazine: Lacks the 2-ethylphenyl group, which may affect its pharmacological properties.
Uniqueness
1-(2-Ethylphenyl)-4-[(4-iodophenyl)sulfonyl]piperazine is unique due to the presence of both the 2-ethylphenyl and 4-iodophenylsulfonyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
特性
分子式 |
C18H21IN2O2S |
|---|---|
分子量 |
456.3 g/mol |
IUPAC名 |
1-(2-ethylphenyl)-4-(4-iodophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21IN2O2S/c1-2-15-5-3-4-6-18(15)20-11-13-21(14-12-20)24(22,23)17-9-7-16(19)8-10-17/h3-10H,2,11-14H2,1H3 |
InChIキー |
FFLGUYVJUSRFFX-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-bromobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine](/img/structure/B15283040.png)

![1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B15283050.png)
![4-{[(2,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B15283054.png)
![6-[(2-Chlorophenoxy)methyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283065.png)

![3-{[(2-Bromo-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B15283075.png)
![N-{2-[(1-adamantylcarbonyl)amino]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B15283080.png)

![6-[3-(4-Morpholinyl)propyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283088.png)

![8-{3-[(1,3-Benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl}quinoline](/img/structure/B15283111.png)
![3-Methoxybenzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone](/img/structure/B15283112.png)
